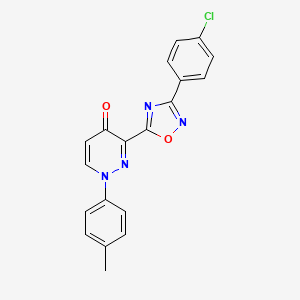

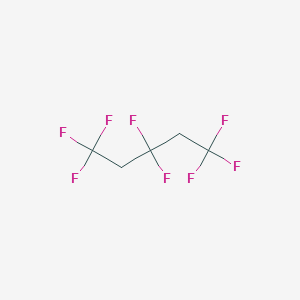

![molecular formula C11H21NO3 B2976635 Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate CAS No. 2165760-01-8](/img/structure/B2976635.png)

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

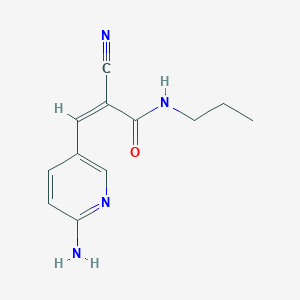

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate is a chemical compound with the CAS Number: 2165760-01-8 . It has a molecular weight of 215.29 . The IUPAC name for this compound is tert-butyl ((1S,3S)-3-hydroxycyclopentyl)(methyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 . This indicates the presence of a cyclopentyl group, a carbamate group, and a tert-butyl group in the molecule .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Enantioselective Synthesis of Carbocyclic Analogs

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its importance is highlighted by its role in demonstrating the relative substitution of the cyclopentane ring, paralleling that in β-2-deoxyribosylamine. This application underscores its significance in the realm of nucleic acid chemistry and pharmaceuticals (Ober, Marsch, Harms, & Carell, 2004).

Comparative Cytotoxicity Studies

A comparative study of cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, on isolated rat hepatocytes sheds light on the compound's biological interactions. Although the focus is on terbucarb, understanding its toxicity compared to its phenolic analog highlights the broader implications of methylcarbamate derivatives in toxicological studies (Nakagawa, Yaguchi, & Suzuki, 1994).

Metabolic Studies in Insects and Mice

Research into the metabolism of m-tert.-butylphenyl N-methylcarbamate in both insects and mice reveals the enzymatic pathways involved in processing this compound. The study identifies hydroxylation of both the tert-butyl and N-methyl groups, indicating species-specific variations in metabolism. This information is vital for environmental and toxicological assessments of similar compounds (Douch & Smith, 1971).

Organic Synthesis Applications

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been developed as N-(Boc)-protected nitrones, which react with organometallics to give N-(Boc)hydroxylamines. These compounds serve as building blocks in organic synthesis, highlighting the versatility of tert-butyl N-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate derivatives in chemical synthesis (Guinchard, Vallée, & Denis, 2005).

Environmental Degradation Studies

Investigations into the degradation pathways of methyl tert-butyl ether (MTBE) by the UV/H2O2 process, which generates various primary byproducts, including tert-butyl formate and tert-butyl alcohol, emphasize the environmental fate of such compounds. Although tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate is not directly studied, these findings are relevant for understanding the environmental impact and degradation pathways of structurally related compounds (Stefan, Mack, & Bolton, 2000).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREITKHLXHZJEE-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H]1CC[C@@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Chloroanilino)vinyl]-4-(2,6-dichlorophenyl)-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2976557.png)

![2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2976560.png)

![N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B2976570.png)